5-(3-Methylphenyl)-2-furoic acid

描述

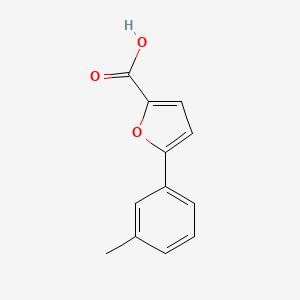

5-(3-Methylphenyl)-2-furoic acid: is an organic compound that belongs to the class of furoic acids It is characterized by a furan ring substituted with a carboxylic acid group and a 3-methylphenyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylphenyl)-2-furoic acid typically involves the following steps:

Furan Ring Formation: The furan ring can be synthesized through the cyclization of appropriate precursors such as 1,4-dicarbonyl compounds.

Substitution Reaction:

Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide as a reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Esterification and Transesterification

The carboxylic acid group participates in reversible esterification reactions. For example, refluxing with methanol and sulfuric acid regenerates the methyl ester. Transesterification with other alcohols (e.g., ethanol, isopropanol) can produce diverse esters, though specific yields depend on reaction optimization:

Key Factors Influencing Esterification Efficiency

-

Acid catalyst concentration (e.g., H₂SO₄, p-TsOH).

-

Molar ratio of alcohol to acid (typically 3:1 to 5:1).

-

Reaction time (4–12 hours).

Nucleophilic Acyl Substitutions

The carboxylic acid undergoes reactions typical of acyl derivatives:

Amide Formation

Reaction with amines (e.g., NH₃, primary/secondary amines) in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) produces amides. For example:

Furan Ring Reactivity

The furan ring’s electron-rich nature enables electrophilic substitutions, though steric hindrance from the 3-methylphenyl group may direct reactivity:

Nitration and Sulfonation

-

Nitration at the 5-position of the furan ring (meta to the carboxylic acid) is feasible under HNO₃/H₂SO₄ conditions.

Diels-Alder Reactions

The furan ring can act as a diene in cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), forming bicyclic adducts .

科学研究应用

Synthesis of 5-(3-Methylphenyl)-2-Furoic Acid

The synthesis of this compound can be achieved through several methods. One common route involves the reaction of 2-furancarboxylic acid with a methylated phenol in the presence of a base such as sodium hydroxide in tetrahydrofuran (THF) under controlled conditions. The general procedure typically yields around 88% purity .

Biological Activities

The biological applications of this compound are diverse, particularly in antimicrobial and anticancer research.

Antimicrobial Activity:

Recent studies have indicated that derivatives of furoic acids exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . The inhibition zones measured for these compounds suggest potential for development into therapeutic agents.

Anticancer Properties:

Research has also suggested that furoic acid derivatives may possess anticancer properties. The cytotoxic effects of these compounds have been evaluated in vitro on various cancer cell lines, indicating that they may induce apoptosis or inhibit cell proliferation through different mechanisms .

Industrial Applications

This compound finds utility in several industrial applications:

a. Polymer Chemistry:

Due to its furoic structure, this compound can serve as a monomer or additive in the synthesis of polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance materials.

b. Agrochemicals:

The compound has potential applications in the agrochemical sector as a precursor for developing herbicides or fungicides. Its ability to interact with biological systems can be harnessed to create effective plant protection products.

c. Flavoring and Fragrance Industry:

Furoic acids are often used in the flavoring and fragrance industries due to their aromatic properties. Compounds like this compound can be utilized to develop novel fragrances or flavor enhancers.

Case Studies

作用机制

The mechanism of action of 5-(3-Methylphenyl)-2-furoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the aromatic rings can engage in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways.

相似化合物的比较

Similar Compounds

- 5-Phenyl-2-furoic acid

- 5-(4-Methylphenyl)-2-furoic acid

- 5-(2-Methylphenyl)-2-furoic acid

Uniqueness

5-(3-Methylphenyl)-2-furoic acid is unique due to the specific position of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical properties and interactions compared to its analogs.

生物活性

5-(3-Methylphenyl)-2-furoic acid is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound, with the chemical formula CHO, features a furan ring substituted with a 3-methylphenyl group. The presence of the carboxylic acid functional group enhances its solubility and reactivity, making it a versatile building block in organic synthesis and medicinal chemistry .

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness comparable to established antibiotics. For instance, derivatives of furan compounds have demonstrated significant inhibition against Helicobacter pylori, a bacterium associated with gastric ulcers. Specifically, related compounds have shown IC values indicating strong urease inhibition, which is critical for H. pylori survival .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies involving carrageenan-induced inflammation models in rats have shown that derivatives containing the furan moiety can significantly reduce edema and inflammatory markers. This suggests potential applications in treating inflammatory diseases .

Antioxidant Activity

This compound's structural features allow it to act as an antioxidant. It has been reported to scavenge free radicals effectively, with specific derivatives demonstrating IC values in the low micromolar range against DPPH radicals and superoxide anions. This antioxidant capacity may contribute to its protective effects against oxidative stress-related diseases .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity.

- π-π Interactions : The aromatic rings facilitate π-π stacking interactions with nucleobases or protein residues, influencing enzyme activity and receptor binding.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and its derivatives:

- Antibacterial Activity : A study demonstrated that 3-arylfuran derivatives exhibited superior antibacterial activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics, suggesting a promising avenue for new antimicrobial agents .

- Anti-inflammatory Research : In a rodent model, administration of furan derivatives led to a significant reduction in paw swelling induced by carrageenan, indicating their potential as anti-inflammatory agents .

- Cancer Research : Preliminary investigations into the cytotoxic effects of furan-based compounds on cancer cell lines have shown promising results, warranting further exploration into their anti-cancer properties .

Comparative Analysis

| Compound | Antimicrobial Activity (IC) | Anti-inflammatory Effect | Antioxidant Activity (IC) |

|---|---|---|---|

| This compound | 2.6 g/mL against H. pylori | Significant reduction in edema | 10.3 µM against DPPH radicals |

| Related furan derivatives | Varies; often superior to antibiotics | Comparable to NSAIDs | Varies; some <1 µM |

属性

IUPAC Name |

5-(3-methylphenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-8-3-2-4-9(7-8)10-5-6-11(15-10)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJYIMVBENPXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359339 | |

| Record name | 5-(3-Methylphenyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400744-57-2 | |

| Record name | 5-(3-Methylphenyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。